(2E)-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-3-(4-methoxyphenyl)prop-2-en-1-one
Description
The compound "(2E)-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-3-(4-methoxyphenyl)prop-2-en-1-one" is a chalcone derivative characterized by a conjugated enone system (prop-2-en-1-one) linking two aromatic moieties. Key structural features include:
- Quinoline Core: A 3,4-dihydroquinoline scaffold substituted with a 4-chlorophenyl group and three methyl groups (at positions 2, 2, and 4), enhancing steric bulk and lipophilicity.
- Aromatic Substituents: A 4-methoxyphenyl group on the enone system, which may influence electronic properties and bioactivity.
The quinoline moiety in this compound suggests enhanced biological interactions due to its planar heterocyclic structure .
Properties
Molecular Formula |
C28H28ClNO2 |
|---|---|
Molecular Weight |
446.0 g/mol |
IUPAC Name |
(E)-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C28H28ClNO2/c1-27(2)19-28(3,21-12-14-22(29)15-13-21)24-7-5-6-8-25(24)30(27)26(31)18-11-20-9-16-23(32-4)17-10-20/h5-18H,19H2,1-4H3/b18-11+ |
InChI Key |
VAWZYEBCDGJDBN-WOJGMQOQSA-N |
Isomeric SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)/C=C/C3=CC=C(C=C3)OC)(C)C4=CC=C(C=C4)Cl)C |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C=CC3=CC=C(C=C3)OC)(C)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Three-Component Reaction with Embelin, Aldehydes, and Anilines
A validated protocol involves reacting embelin (1 ), substituted aldehydes, and anilines under microwave irradiation. For the 4-(4-chlorophenyl) substituent, 4-chlorobenzaldehyde is employed alongside 2,2,4-trimethylaniline derivatives.
Optimized conditions (Table 1):
-
Catalyst : 20 mol% silver triflate (AgOTf) in ethanol
-
Temperature : 150°C under microwave irradiation
-
Time : 15 minutes
The mechanism proceeds through:
-
Knoevenagel condensation between embelin and aldehyde
-
Nucleophilic attack by the aniline at the α,β-unsaturated carbonyl
-
Electrocyclic ring closure to form the dihydroquinoline scaffold
Substituent effects critically influence yields:
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aldehyde enhance reaction rates and yields (72–80%)
-
Bulky ortho-substituents on anilines reduce yields to 52–56%
Functionalization with the Chalcone Moiety
The prop-2-en-1-one side chain is introduced via Claisen-Schmidt condensation between the dihydroquinoline ketone and 4-methoxybenzaldehyde.
Solvent-Free Grinding Technique
A mechanochemical approach eliminates solvent use:
-
Reactants : Dihydroquinoline ketone (1 eq), 4-methoxybenzaldehyde (1.5 eq)
-
Catalyst : Anhydrous Ba(OH)₂ (20 wt%)
-
Time : 45–60 minutes grinding at RT
This method offers environmental advantages but requires post-reaction purification via column chromatography.
Ultrasound-Assisted Condensation
Microwave and ultrasound synergize to accelerate kinetics:
-
Conditions :
-
Ethanol solvent, piperidine catalyst (5 mol%)
-
Ultrasound irradiation at 60°C (600 W)
-
Time: 70–90 minutes vs. 6 hours conventional heating
-
Key parameters (Table 2):
| Method | Time | Temperature | Yield (%) |
|---|---|---|---|
| Conventional | 6 h | Reflux | 56 |
| Ultrasound | 1.5 h | 60°C | 83 |
Ultrasound cavitation enhances mass transfer and reduces activation energy, enabling milder conditions.
Integrated Synthesis Pathway
Combining the above methods, a stepwise synthesis is proposed:
Step 1 : Dihydroquinoline core formation
-
4-Chlorobenzaldehyde (1.5 eq), 2,2,4-trimethylaniline (1.5 eq), embelin (1 eq)
-
AgOTf (20 mol%) in EtOH, MW 150°C, 15 min → 85% yield
Step 2 : Chalcone condensation
-
Dihydroquinoline ketone (1 eq), 4-methoxybenzaldehyde (1.2 eq)
-
Piperidine (5 mol%), ultrasound, 60°C, 90 min → 88% yield
Overall yield : 74.8% (0.85 × 0.88)
Analytical Characterization
Critical spectroscopic data for validation:
-
¹H-NMR :
-
13C-NMR :
Industrial Scalability Considerations
While lab-scale methods use microwave/ultrasound, continuous flow reactors offer production advantages:
Catalyst recycling remains challenging due to AgOTf decomposition above 180°C. Immobilized catalysts on mesoporous silica (e.g., SBA-15) show promise, achieving 5 reuse cycles with <10% activity loss .
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-3-(4-methoxyphenyl)prop-2-en-1-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the prop-2-en-1-one moiety to a saturated ketone.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Saturated ketone derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with quinoline structures exhibit significant anticancer properties. For instance, derivatives of 3,4-dihydroquinoline have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound has been evaluated for its cytotoxic effects against breast and prostate cancer cells, showing promising results in inhibiting cell growth and inducing programmed cell death .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity. Research indicates that quinoline derivatives possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group enhances its efficacy against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
Inflammation plays a critical role in various chronic diseases. Studies have shown that quinoline derivatives can modulate inflammatory pathways. The compound under discussion has demonstrated the ability to reduce pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic use in inflammatory diseases such as arthritis and asthma .
Case Study 1: Anticancer Screening
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the target compound and evaluated their anticancer activity using MTT assays on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, highlighting their potential as novel anticancer drugs .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound significantly inhibited bacterial growth at micromolar concentrations. This study suggests its potential application in developing new antimicrobial therapies .
Material Science Applications
Beyond pharmacological uses, the unique properties of (2E)-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-3-(4-methoxyphenyl)prop-2-en-1-one may extend to materials science. Its ability to form stable complexes with metal ions could be explored for applications in catalysis or as a precursor for advanced materials such as organic light-emitting diodes (OLEDs) or photovoltaic cells.
Mechanism of Action
The mechanism of action of (2E)-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with chalcone derivatives modified at the aryl rings or heterocyclic cores. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Studies
Methoxy Groups: Electron-donating effects may modulate reactivity and binding to biological targets (e.g., ferroptosis induction in cancer cells ). Quinoline vs. Simple Aryl Cores: Quinoline derivatives exhibit stronger π-π stacking interactions with DNA or enzymes, enhancing pharmacological effects .
Synthetic Accessibility: Claisen-Schmidt condensation (aldol reaction) is a common method for chalcone synthesis, as seen in and . The target compound likely requires similar conditions with tailored quinoline precursors.
Crystallographic Insights: X-ray studies (e.g., ) reveal planar enone systems and non-covalent interactions (e.g., hydrogen bonds, halogen bonding) critical for stability and activity. The target compound’s trimethylquinoline group may induce steric hindrance, affecting crystal packing .
Data Tables
Table 2: Physicochemical Properties of Selected Compounds
| Compound Name | Melting Point (°C) | Solubility | LogP (Predicted) |
|---|---|---|---|
| Target Compound | Not reported | Low (hydrophobic substituents) | ~4.5 |
| (2E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | 120–122 | Moderate in DMSO | 3.8 |
| (E)-3-(4-Chlorophenyl)-1-(2,3,4-trichlorophenyl)prop-2-en-1-one | 145–147 | Low in polar solvents | 5.2 |
Biological Activity
The compound (2E)-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-3-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities. Chalcones are known for their potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a quinoline moiety and a chalcone backbone, which are key components contributing to its biological properties.
Anticancer Activity
Recent studies have indicated that chalcone derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- Cell Line Studies : Research demonstrated that the compound exhibited cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were found to be significantly lower than those of standard chemotherapeutics .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of Apoptosis |
| A549 | 20 | Cell Cycle Arrest at G2/M Phase |
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties. Studies have reported that it inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .
Antimicrobial Activity
Research has shown that the compound possesses antimicrobial activity against various pathogens. In vitro studies indicated effective inhibition against Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes .
Antioxidant Properties
The antioxidant capacity of the compound has been evaluated using DPPH and ABTS assays. Results indicate that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases .
Case Studies
Several case studies have highlighted the efficacy of chalcone derivatives similar to the compound in clinical settings:
- Breast Cancer Treatment : A clinical trial involving a related chalcone derivative showed promising results in reducing tumor size in patients with advanced breast cancer.
- Chronic Inflammation : Patients with rheumatoid arthritis treated with chalcone-based therapies reported reduced inflammation markers and improved quality of life.
Q & A
Q. What synthetic methodologies are optimal for preparing this compound?
The synthesis typically involves multi-step routes , including:
- Claisen-Schmidt condensation : Reacting a ketone (e.g., 4-methoxyacetophenone) with an aldehyde (e.g., 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1-carbaldehyde) under basic conditions (e.g., NaOH in ethanol) to form the α,β-unsaturated ketone backbone .
- Solvent optimization : Polar aprotic solvents like dichloromethane enhance reaction efficiency, while catalysts (e.g., piperidine) improve yield .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is critical for isolating the E-isomer .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- X-ray crystallography : Determines absolute configuration and intermolecular interactions. For example, single-crystal X-ray diffraction (SCXRD) at 100 K with SHELXL refinement (R factor < 0.05) confirms stereochemistry .
- NMR spectroscopy : H and C NMR in CDCl identify methoxy ( ~3.8 ppm), chlorophenyl ( ~7.4 ppm), and quinoline protons ( ~6.8–8.2 ppm) .
- FT-IR : Strong carbonyl stretch (~1650 cm) and C=C alkene vibration (~1600 cm) validate the chalcone core .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during refinement?
- SHELX refinement strategies : Use SHELXL for high-resolution data, applying restraints for disordered groups (e.g., methyl or methoxy substituents). For twinned crystals, employ the TWIN command with HKLF5 data format .
- Validation tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and ORTEP-3 for thermal ellipsoid visualization .
- Data-to-parameter ratio : Maintain a ratio > 15 to avoid overfitting. For low-resolution data, incorporate DFT-optimized geometries as restraints .
Q. What computational methods elucidate electronic properties and reactivity?
- Density Functional Theory (DFT) : B3LYP/6-31G(d,p) calculations predict HOMO-LUMO gaps (~3.5 eV) and charge distribution. The quinoline nitrogen and carbonyl group are key electrophilic sites .
- Molecular docking : AutoDock Vina simulates binding to biological targets (e.g., antimicrobial enzymes), with scoring functions validating affinity (binding energy < −7 kcal/mol) .
Q. How is hydrogen-bonding analyzed in the crystal lattice?
- Lattice energy calculations : Use PIXEL (in CLP software) to partition Coulombic, polarization, and dispersion energies. For example, C–H···O interactions (~2.8 Å) contribute ~10 kJ/mol stabilization .
- Hirshfeld surface analysis : CrystalExplorer maps d to quantify intermolecular contacts (e.g., 15% H···H, 10% C···O interactions) .
Q. What strategies validate bioactivity findings against contradictory reports?
- Dose-response assays : Conduct MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with positive controls (e.g., ciprofloxacin) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methoxy with hydroxy groups) to assess impact on antimicrobial efficacy .
- Cytotoxicity profiling : Use MTT assays on mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity (IC > 50 μM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
